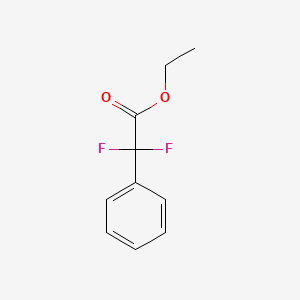

Ethyl 2,2-difluoro-2-phenylacetate

Overview

Description

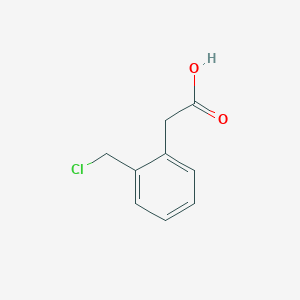

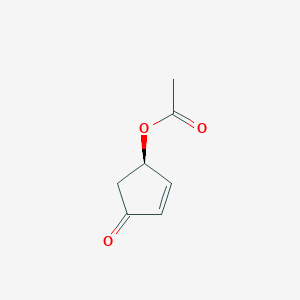

Ethyl 2,2-difluoro-2-phenylacetate is a chemical compound with the CAS Number: 2248-46-6 . It has a molecular weight of 200.18 and its IUPAC name is ethyl difluoro (phenyl)acetate . The compound is in liquid form .

Synthesis Analysis

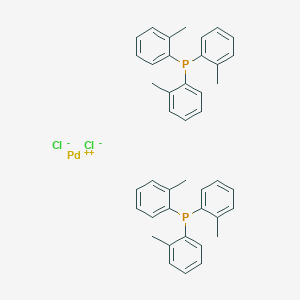

The synthesis of Ethyl 2,2-difluoro-2-phenylacetate involves several methods. One method uses diethylamino-sulfur trifluoride at ambient temperature . Another method uses triethylamine tris (hydrogen fluoride); triethylamine; ethanaminium, N-(difluoro-λ4-sulfanylidene)-N-ethyl-, tetrafluoroborate in dichloromethane at 20℃ .Molecular Structure Analysis

The molecular formula of Ethyl 2,2-difluoro-2-phenylacetate is C10H10F2O2 . The InChI Code is 1S/C10H10F2O2/c1-2-14-9(13)10(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 and the InChI key is KCMSDCHUELUJPX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl 2,2-difluoro-2-phenylacetate is a liquid . It has a molecular weight of 200.18 . The compound’s density is predicted to be 1.174±0.06 g/cm3 .Scientific Research Applications

Application in Cancer Research

- Specific Scientific Field : Oncology, specifically Non-Small Cell Lung Cancer (NSCLC) research .

- Summary of the Application : Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate, a derivative of Ethyl 2,2-difluoro-2-phenylacetate, has been studied for its effects on the malignant biological behaviors of NSCLC .

- Methods of Application or Experimental Procedures : The study involved the use of NSCLC cell lines and a xenograft nude mice model to explore the anti-NSCLC effects of this compound both in vitro and in vivo . Network pharmacology analysis and molecular docking were applied to estimate the possible targets of this compound in NSCLC . The underlying mechanism of this compound against NSCLC cellular proliferation and tumor development was confirmed using inhibitors or activators of the PI3K/AKT signaling pathway .

- Results or Outcomes : The study found that this compound was able to inhibit proliferation, migration, and invasion of NSCLC cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . The EGFR/PI3K/AKT/mTOR signaling pathway was found to be critical for the anti-NSCLC activity of this compound .

Application in Green Chemistry

- Specific Scientific Field : Green Chemistry, specifically in the development of sustainable chemical reactions .

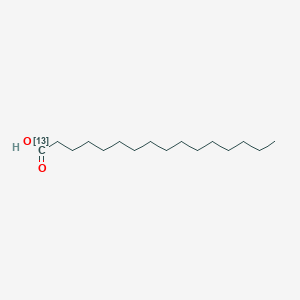

- Summary of the Application : Ethyl 2,2-difluoro-2-phenylacetate has been used in the development of a continuous flow Ru-MACHO hydrogenation protocol . This protocol provides benefits in terms of scalability, safety, and product quality over a batch autoclave protocol .

- Methods of Application or Experimental Procedures : The study involved the hydrogenation of ethyl 2,2-difluoro-2-phenylacetate under continuous flow conditions . The feeds were introduced continuously through the pumps . The process was operated at “steady-state conditions” for approximately 220 minutes .

- Results or Outcomes : A >99% conversion of ethyl 2,2-difluoro-2-phenylacetate and 98% selectivity towards the alcohol product was observed . After removal of MeOH, a simple extraction protocol was performed using ethyl acetate (EtOAc) as solvent to obtain the alcohol product in 98% isolated yield based on “steady-state” operation . A throughput of 3.7 g h−1 was obtained, corresponding to a space–time yield of 1.0 g/(L min) .

Application as a Chemical Absorbent

- Specific Scientific Field : Industrial Chemistry, specifically in the development of chemical absorbents .

- Summary of the Application : Ethyl 2,2-difluoro-2-phenylacetate has been used as a chemical absorbent . This application is particularly useful in industrial settings where chemical spills are a risk .

- Methods of Application or Experimental Procedures : In the event of a small chemical spill, Ethyl 2,2-difluoro-2-phenylacetate can be used to absorb the spilled material . The absorbent is spread over the spill until the liquid is fully absorbed .

- Results or Outcomes : The use of Ethyl 2,2-difluoro-2-phenylacetate as a chemical absorbent can help to mitigate the risks associated with chemical spills, including potential harm to personnel and damage to equipment .

Safety And Hazards

properties

IUPAC Name |

ethyl 2,2-difluoro-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-2-14-9(13)10(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMSDCHUELUJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442729 | |

| Record name | ethyl 2,2-difluoro-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-difluoro-2-phenylacetate | |

CAS RN |

2248-46-6 | |

| Record name | ethyl 2,2-difluoro-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,2-difluoro-2-phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline](/img/no-structure.png)